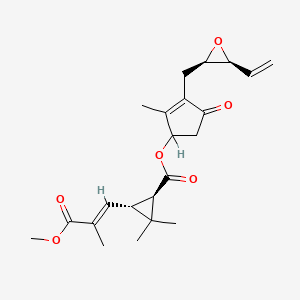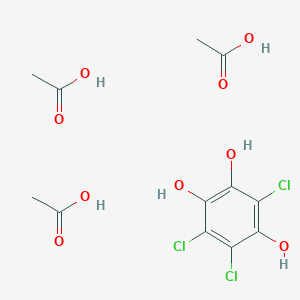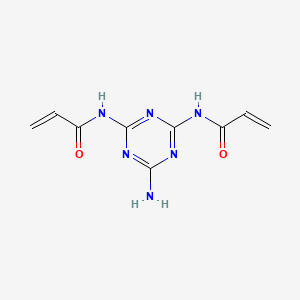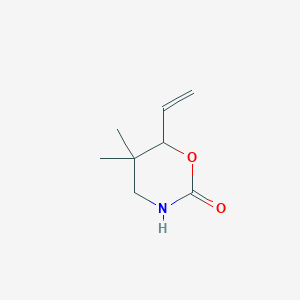
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective, often using chiral phosphoric acids as bifunctional catalysts . Another approach involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase-supported substrates and catalytic systems such as Cu(I)–DTBM–Segphos can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include tetrahydro-1,2-oxazines, 1,4-amino alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Oxazine, tetrahydro-2-phenyl-: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical properties and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds are also part of the oxazine family and have been studied for their synthetic utility and biological activity.
2H-Tetrahydro-4,6-dioxo-1,2-oxazine:
Uniqueness
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
203731-63-9 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-hydroxy-4,4-dimethyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-11(15-9-13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
Clave InChI |
BSYJPPMORRHYPB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OCN1O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)

![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)



